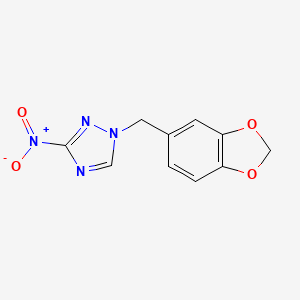

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole and its derivatives involves several key steps, including nitration, cyclization, and functional group transformations. Salts of trinitromethyl-substituted triazoles have been synthesized, indicating a method for creating high-density energetic materials through specific nitration and substitution reactions (Thottempudi & Shreeve, 2011). Additionally, the synthesis of fused tricyclic derivatives involving thermal cyclization highlights the versatility of triazole chemistry in producing compounds with significant biological and pharmacological activities (Kosychova et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole derivatives is characterized by X-ray diffraction, revealing complex arrangements and interactions. Coordination polymers with bis(triazole) ligands demonstrate the ability of these compounds to form diverse structural frameworks, including two-dimensional structures with weak antiferromagnetic interactions (Wang et al., 2014).

Chemical Reactions and Properties

These compounds exhibit a range of chemical behaviors, from stability in acidic mediums to participation in cycloaddition reactions. The reaction between 5-nitro-2,1-benzisothiazole-3-diazonium species and N-substituted anilines to produce highly stable triazenes underscores the compounds' robustness and reactivity (Pr̆ikryl et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as high density and moderate to good thermal stability, are notable. Their energetic materials' properties, including detonation properties superior to some traditional explosives, highlight their potential in energetic applications (Thottempudi & Shreeve, 2011).

Wissenschaftliche Forschungsanwendungen

High-Density Energetic Materials Salts of trinitromethyl-substituted triazoles form a new class of highly dense energetic materials. These compounds exhibit high density, moderate to good thermal stability, acceptable oxygen balance, reasonable heat of formation, and excellent detonation properties, potentially superior to 1,3,5,-trinitrotriazacyclohexane (RDX) in some cases (Thottempudi & Shreeve, 2011).

Synthetic Applications A two-step synthesis process involving nitroaldol reaction and Amberlyst-catalyzed processes enables the formation of 2,5-disubstituted furans from functionalized nitroalkanes, applied to the total synthesis of significant pharmaceutical targets (Palmieri, Gabrielli, & Ballini, 2010).

Corrosion Inhibitors Newly synthesized triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acid media, indicating their potential for protecting metals against corrosion (Chaitra, Mohana, & Tandon, 2015).

Antimycobacterial Activity 3-Benzylsulfanyl derivatives of 1,2,4-triazole have shown moderate to slight antimycobacterial activity, indicating their potential as antimycobacterial agents (Klimesová, Zahajská, Waisser, Kaustová, & Möllmann, 2004).

Coordination Polymers The synthesis of cobalt and nickel coordination polymers with triazole ligands has led to new insights into their crystal structures and magnetic properties, showcasing the utility of triazoles in constructing coordination polymers with interesting magnetic behaviors (Wang, Xing, Li, Sun, Wang, & Li, 2014).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-14(16)10-11-5-13(12-10)4-7-1-2-8-9(3-7)18-6-17-8/h1-3,5H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSFDWNTGAJADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C=NC(=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)

phosphinic acid](/img/structure/B5560808.png)

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)

![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)

![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)

![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)

![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)